3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the nucleophilic substitution of the thiazole ring with aniline under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the cyclization step. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylphenyl)thiazole
- 2-(4-Ethylphenyl)thiazole
- 3-(4-Methylphenyl)thiazol-2-yl)aniline
Uniqueness
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline is unique due to the presence of both the ethylphenyl and aniline groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N2S |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2S/c1-2-12-6-8-13(9-7-12)16-11-20-17(19-16)14-4-3-5-15(18)10-14/h3-11H,2,18H2,1H3 |
InChI Key |
WZAJSXGFMTYTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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